6-Bromo-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
6-Bromo-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound characterized by the presence of bromine, trifluoromethyl, and dihydronaphthalenone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of a suitable precursor followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the bromination step may involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The trifluoromethylation step can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize efficiency and reduce costs. The use of advanced purification techniques such as chromatography and recrystallization ensures the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of methoxy or cyano derivatives.
Scientific Research Applications
6-Bromo-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 6-Bromo-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-5-(trifluoromethyl)nicotinic acid: Similar in structure but contains a carboxylic acid group instead of a ketone.
6-Bromo-4-methoxynicotinic acid: Contains a methoxy group instead of a trifluoromethyl group.
6-Bromo-2-(difluoromethyl)nicotinic acid: Contains a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
6-Bromo-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its combination of bromine, trifluoromethyl, and dihydronaphthalenone groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C11H8BrF3O |
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Molecular Weight |
293.08 g/mol |
IUPAC Name |
6-bromo-5-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H8BrF3O/c12-8-5-4-6-7(2-1-3-9(6)16)10(8)11(13,14)15/h4-5H,1-3H2 |
InChI Key |
ASQPFOBIYZZYFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C(F)(F)F)Br)C(=O)C1 |
Origin of Product |
United States |
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